

# Application Notes: Conjugation of IR808-TZ to Antibodies via Bioorthogonal Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Near-infrared (NIR) fluorescently labeled antibodies are invaluable tools in biomedical research and diagnostics, enabling high-sensitivity imaging with deep tissue penetration. This document provides a detailed protocol for the conjugation of the tetrazine-functionalized NIR dye, **IR808-TZ**, to antibodies. The described method utilizes a two-step bioorthogonal conjugation strategy, which offers high specificity and efficiency.[1] This approach first involves the modification of the antibody with a trans-cyclooctene (TCO) moiety, followed by the highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) "click" reaction with **IR808-TZ**.[1][2] This method is particularly advantageous for creating well-defined antibody-dye conjugates with controlled dye-to-antibody ratios (DAR), minimizing the risk of altering the antibody's immunoreactivity.

### **Principle of the Method**

The conjugation of **IR808-TZ** to an antibody is achieved through a two-step process that separates the antibody modification from the dye ligation. This bioorthogonal approach ensures that the highly reactive dye does not directly interact with the native antibody, preserving its structural and functional integrity.

• Antibody Modification with TCO: The antibody is first functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the primary amine groups (found on



lysine residues) on the antibody with an N-hydroxysuccinimide (NHS) ester of a TCO-containing linker (e.g., TCO-PEG-NHS ester).[3] This reaction forms a stable amide bond.

Tetrazine-TCO Ligation: The TCO-modified antibody is then reacted with the tetrazine-functionalized dye, IR808-TZ. The TCO and tetrazine groups undergo a rapid and highly specific iEDDA cycloaddition, forming a stable covalent bond and yielding the final IR808-labeled antibody conjugate.[1][2] This "click" reaction is bioorthogonal, meaning it does not interfere with biological functional groups.[1]

### **Signaling Pathway and Workflow Diagrams**



Click to download full resolution via product page

Figure 1: Experimental workflow for the two-step conjugation of **IR808-TZ** to antibodies.





Click to download full resolution via product page

Figure 2: Chemical principle of the TCO-Tetrazine bioorthogonal ligation.

### **Quantitative Data Summary**

The following tables provide a summary of typical quantitative parameters for the conjugation process. These values can be used as a starting point for optimization.

Table 1: Reaction Parameters and Expected Outcomes

| Parameter                         | Step 1: TCO<br>Modification   | Step 2: Tetrazine<br>Ligation      | Source(s) |
|-----------------------------------|-------------------------------|------------------------------------|-----------|
| Molar Ratio<br>(Reagent:Antibody) | 5:1 to 15:1 (TCO-<br>NHS:Ab)  | 1.5:1 to 3:1 (IR808-<br>TZ:TCO-Ab) | [4]       |
| Typical Degree of<br>Labeling     | 4 - 10 TCOs per<br>antibody   | 2 - 8 Dyes per<br>antibody (DAR)   | [4]       |
| Reaction Time                     | 60 minutes                    | 30 - 60 minutes                    | [4]       |
| Reaction Temperature              | Room Temperature<br>(20-25°C) | Room Temperature<br>(20-25°C)      | [4]       |



| pH | 8.0 - 9.0 | 7.2 - 7.5 | |

Table 2: Purification and Yield

| Parameter                        | Purification Method                               | Expected Protein<br>Recovery | Source(s) |
|----------------------------------|---------------------------------------------------|------------------------------|-----------|
| Post-TCO<br>Modification Cleanup | Spin Desalting<br>Column (e.g.,<br>Zeba™ 7K MWCO) | >90%                         | [5]       |
| Final Conjugate Purification     | Size-Exclusion Chromatography (SEC)               | ~85%                         | [6]       |

| Overall Yield | - | 70 - 80% | |

## **Experimental Protocols Materials and Reagents**

- Antibody (e.g., IgG) at a concentration of 1-5 mg/mL
- TCO-PEG-NHS Ester (e.g., TCO-PEG4-NHS)
- IR808-Tetrazine (IR808-TZ)
- Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
- pH Adjustment Buffer: 1 M Sodium Bicarbonate (NaHCO₃), pH 8.5
- Anhydrous Dimethylsulfoxide (DMSO)
- Spin Desalting Columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO, 0.5 mL)
- Size-Exclusion Chromatography (SEC) column suitable for antibody purification
- UV-Vis Spectrophotometer



## Protocol 1: Antibody Modification with TCO-PEG-NHS Ester

This protocol is for modifying approximately 1 mg of antibody.

- Antibody Preparation:
  - If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins
     (e.g., BSA), perform a buffer exchange into 1X PBS, pH 7.4 using a spin desalting column.
  - Adjust the antibody concentration to 2 mg/mL in 1X PBS.
- TCO-PEG-NHS Ester Preparation:
  - Immediately before use, dissolve the TCO-PEG-NHS ester in anhydrous DMSO to a concentration of 10 mM.
- Modification Reaction:
  - o In a microcentrifuge tube, combine 500 μL of the 2 mg/mL antibody solution (1 mg of antibody) with 50 μL of 1 M NaHCO<sub>3</sub> to raise the pH to  $\sim$ 8.5.
  - Add a 10-fold molar excess of the 10 mM TCO-PEG-NHS ester solution to the antibody solution. For a typical IgG (MW ~150 kDa), this would be approximately 6.7 μL.
  - Gently mix by pipetting and incubate for 1 hour at room temperature, protected from light.
- Purification of TCO-Modified Antibody:
  - Remove the excess, unreacted TCO-PEG-NHS ester using a spin desalting column.
  - Equilibrate the spin desalting column by centrifuging with the reaction buffer (1X PBS, pH
     7.4) according to the manufacturer's instructions.
  - Apply the reaction mixture to the center of the resin bed and centrifuge to collect the purified TCO-modified antibody.
- Characterization (Optional):



 The degree of TCO labeling can be determined using MALDI-TOF mass spectrometry or by reacting with a fluorescently-tagged tetrazine and measuring absorbance. A typical result is 4-10 TCO molecules per antibody when using a 5-15 fold molar excess of the TCO-NHS ester.[4]

## Protocol 2: Ligation of IR808-TZ to TCO-Modified Antibody

- IR808-TZ Preparation:
  - Dissolve the IR808-Tetrazine in anhydrous DMSO to a concentration of 1 mM.
- Ligation Reaction:
  - Use the purified TCO-modified antibody solution from Protocol 1.
  - Add a 2-fold molar excess of the 1 mM IR808-TZ solution to the TCO-antibody solution.
  - Gently mix and incubate for 1 hour at room temperature, protected from light. The reaction is typically complete within this time due to the fast kinetics of TCO-tetrazine ligation.[1][2]
- Final Purification:
  - Purify the IR808-antibody conjugate from excess, unreacted IR808-TZ using sizeexclusion chromatography (SEC).
  - Equilibrate the SEC column with 1X PBS, pH 7.4.
  - Load the reaction mixture onto the column and collect the fractions corresponding to the high molecular weight antibody conjugate, which will elute first. The smaller, unconjugated dye will elute later.
  - Pool the fractions containing the purified conjugate.

#### **Protocol 3: Characterization of the Final Conjugate**

· Concentration and Purity:



- Measure the absorbance of the purified conjugate solution using a UV-Vis spectrophotometer.
- Assess purity by running a sample on an SDS-PAGE gel to ensure the integrity of the antibody.
- Calculation of Dye-to-Antibody Ratio (DAR):
  - Measure the absorbance of the conjugate solution at 280 nm (A<sub>280</sub>) and at the absorbance maximum of IR808 (approximately 774 nm in PBS, A<sub>774</sub>).
  - Calculate the concentration of the antibody and the dye using the Beer-Lambert law (A = εcl).

#### Constants for Calculation:

- Molar extinction coefficient of IgG at 280 nm (ε Ab): ~210,000 M<sup>-1</sup>cm<sup>-1</sup>
- Molar extinction coefficient of IR808 at ~774 nm (ε\_dye): ~240,000 M<sup>-1</sup>cm<sup>-1</sup> (using IRDye 800CW as a close analog)[1][5]
- Correction Factor (CF<sub>280</sub>) for IR808 at 280 nm: The absorbance of the dye at 280 nm as a fraction of its maximum absorbance (A<sub>280</sub>/A<sub>774</sub>). For IRDye 800CW, this is approximately 0.03.[5]

#### Calculations:

- 1. Corrected Antibody Absorbance at 280 nm: A Ab corrected = A280 (A774 \* CF280)
- 2. Molar Concentration of Antibody: [Antibody] (M) = A\_Ab\_corrected /  $\varepsilon$ \_Ab
- 3. Molar Concentration of Dye: [Dye] (M) =  $A_{774}$  /  $\epsilon_{dye}$
- 4. Dye-to-Antibody Ratio (DAR): DAR = [Dye] / [Antibody]

#### Conclusion



The two-step bioorthogonal conjugation method described provides a robust and efficient way to label antibodies with the near-infrared dye **IR808-TZ**. By carefully controlling the reaction conditions and purification steps, researchers can generate high-quality antibody-dye conjugates with a defined dye-to-antibody ratio, suitable for a wide range of sensitive in vitro and in vivo imaging applications.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Single-Dose Intravenous Toxicity Study of IRDye 800CW in Sprague-Dawley Rats PMC [pmc.ncbi.nlm.nih.gov]
- 2. ld.ru [ld.ru]
- 3. agilent.com [agilent.com]
- 4. phenomenex.blog [phenomenex.blog]
- 5. licorbio.com [licorbio.com]
- 6. Development of a Single-Step Antibody—Drug Conjugate Purification Process with Membrane Chromatography PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: Conjugation of IR808-TZ to Antibodies via Bioorthogonal Click Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12371785#how-to-conjugate-ir808-tz-with-antibodies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com